Cas no 2171706-83-3 (2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,2-oxazol-4-yl}formamido)pent-4-ynoic acid)
2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,2-oxazol-4-yl}formamido)pent-4-ynoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,2-oxazol-4-yl}formamido)pent-4-ynoic acid
- 2171706-83-3
- EN300-1526249
- 2-({3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazol-4-yl}formamido)pent-4-ynoic acid
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- Inchi: 1S/C25H21N3O6/c1-2-7-21(24(30)31)27-23(29)20-14-34-28-22(20)12-26-25(32)33-13-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h1,3-6,8-11,14,19,21H,7,12-13H2,(H,26,32)(H,27,29)(H,30,31)
- InChI Key: PWBKHKACHGIAEV-UHFFFAOYSA-N
- SMILES: O(C(NCC1C(=CON=1)C(NC(C(=O)O)CC#C)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 459.14303540g/mol
- Monoisotopic Mass: 459.14303540g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 34
- Rotatable Bond Count: 9
- Complexity: 788
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 131Ų
2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,2-oxazol-4-yl}formamido)pent-4-ynoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1526249-0.05g |
2-({3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazol-4-yl}formamido)pent-4-ynoic acid |
2171706-83-3 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1526249-0.1g |
2-({3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazol-4-yl}formamido)pent-4-ynoic acid |
2171706-83-3 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1526249-0.25g |
2-({3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazol-4-yl}formamido)pent-4-ynoic acid |
2171706-83-3 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1526249-0.5g |
2-({3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazol-4-yl}formamido)pent-4-ynoic acid |
2171706-83-3 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1526249-1.0g |
2-({3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazol-4-yl}formamido)pent-4-ynoic acid |
2171706-83-3 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1526249-2.5g |
2-({3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazol-4-yl}formamido)pent-4-ynoic acid |
2171706-83-3 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1526249-5.0g |
2-({3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazol-4-yl}formamido)pent-4-ynoic acid |
2171706-83-3 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1526249-10.0g |
2-({3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazol-4-yl}formamido)pent-4-ynoic acid |
2171706-83-3 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1526249-50mg |
2-({3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazol-4-yl}formamido)pent-4-ynoic acid |
2171706-83-3 | 50mg |
$2829.0 | 2023-09-26 | ||
| Enamine | EN300-1526249-100mg |
2-({3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazol-4-yl}formamido)pent-4-ynoic acid |
2171706-83-3 | 100mg |
$2963.0 | 2023-09-26 |
2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,2-oxazol-4-yl}formamido)pent-4-ynoic acid Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,2-oxazol-4-yl}formamido)pent-4-ynoic acid
Introduction to 2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,2-oxazol-4-yl}formamido)pent-4-ynoic acid (CAS No. 2171706-83-3)
2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,2-oxazol-4-yl}formamido)pent-4-ynoic acid (CAS No. 2171706-83-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its abbreviated name, Fmoc-AOM-Pentynoic Acid, is characterized by its unique structural features and potential applications in drug development.
The Fmoc (9-fluorenylmethoxycarbonyl) group is a widely used protecting group in peptide synthesis, known for its ease of removal under mild conditions. The AOM (aminomethyl oxazole) moiety adds further complexity and functionality to the molecule, making it a valuable building block in the synthesis of bioactive compounds. The presence of the pentynoic acid chain introduces a reactive alkyne group, which can be utilized in click chemistry reactions for the formation of diverse chemical structures.
Recent studies have highlighted the potential of Fmoc-AOM-Pentynoic Acid in various therapeutic areas. One notable application is in the development of prodrugs, where the compound's unique structure allows for targeted delivery and activation at specific sites within the body. This is particularly relevant in cancer therapy, where prodrugs can be designed to release their active components only in the tumor microenvironment, thereby minimizing systemic toxicity.
In addition to its use in prodrug design, Fmoc-AOM-Pentynoic Acid has shown promise in the field of chemical biology. Researchers have utilized this compound as a tool to study protein-protein interactions and post-translational modifications. The ability to selectively modify proteins with this compound has provided valuable insights into cellular processes and disease mechanisms.
The synthesis of Fmoc-AOM-Pentynoic Acid involves several steps, each requiring precise control over reaction conditions to ensure high yield and purity. The initial step typically involves the formation of the AOM moiety through a series of reactions involving amino acids and oxazole derivatives. The subsequent attachment of the Fmoc group and the introduction of the pentynoic acid chain are critical steps that determine the final properties of the compound.
One of the key challenges in working with Fmoc-AOM-Pentynoic Acid is its stability under various conditions. Studies have shown that the compound is sensitive to certain solvents and pH levels, which can affect its reactivity and shelf life. Therefore, careful handling and storage are essential to maintain its integrity and effectiveness.
Recent advancements in analytical techniques have also contributed to a better understanding of Fmoc-AOM-Pentynoic Acid. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in characterizing the compound's structure and identifying potential impurities. These techniques have also facilitated the optimization of synthetic protocols, leading to more efficient and cost-effective production methods.
In conclusion, 2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,2-oxazol-4-yl}formamido)pent-4-ynoic acid (CAS No. 2171706-83-3) represents a versatile and promising compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structural features and functional groups make it an invaluable tool for developing novel therapeutics and advancing our understanding of biological processes.
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